Copper(I) trifluoromethanesulfonate

Beschreibung

Significance and Role in Modern Chemical Synthesis

Copper(I) trifluoromethanesulfonate (B1224126) is a highly effective and versatile catalyst in a multitude of organic reactions, which underpins its significance in modern chemical synthesis. chemimpex.com Its catalytic activity is central to the formation of complex organic molecules, often enhancing reaction rates and improving selectivity. chemimpex.com

The compound serves as a potent catalyst for several key transformations:

Synthesis of Enol-Esters : It facilitates the synthesis of enol-esters through the formation of a copper(I) carboxylate intermediate. sigmaaldrich.com

Allylic Oxidation : CuOTf is employed in the enantioselective allylic oxidation of cyclic alkenes. sigmaaldrich.com

Formation of Pyrrolidines : It is used to prepare 2,5-disubstituted pyrrolidine (B122466) derivatives from N-alkenyl, alkynyl, and alkyl N-benzoyloxysulfonamides. sigmaaldrich.com

β-Lactam Synthesis : Research has demonstrated its utility in the synthesis of β-lactams, which are core structural components of many antibiotic agents. acs.org

Beyond these specific reactions, the utility of Copper(I) trifluoromethanesulfonate extends to materials science, where it is used in creating advanced materials like conductive polymers and nanocomposites. chemimpex.com Its excellent solubility in organic solvents makes it an ideal choice for these applications. chemimpex.com The trifluoromethanesulfonate (triflate) anion is a poor nucleophile, which contributes to the high electrophilicity of the Cu(I) center, making it a powerful Lewis acid to activate various substrates.

Table 2: Key Catalytic Applications of this compound

| Application Area | Reaction Type | Role of CuOTf | Source |

|---|---|---|---|

| Organic Synthesis | Enol-ester synthesis | Catalyst for intermediate formation | sigmaaldrich.com |

| Organic Synthesis | Enantioselective allylic oxidation | Catalyst | sigmaaldrich.com |

| Organic Synthesis | Pyrrolidine derivative synthesis | Catalyst for radical formation | sigmaaldrich.com |

| Organic Synthesis | β-Lactam synthesis | Reaction promoter | acs.org |

| Materials Science | Development of conductive polymers | Component in material synthesis | chemimpex.com |

Evolution of Research Trajectories

The research trajectory of this compound has evolved from its initial applications in fundamental organic reactions to highly specialized and cutting-edge fields. While its sibling compound, copper(II) trifluoromethanesulfonate (Cu(OTf)₂), was first reported in 1972 as a powerful Lewis acid for reactions like the Diels-Alder and cyclopropanations, the unique properties of the Cu(I) species have carved their own niche. chemicalbook.comwikipedia.org The Cu(I) form can be prepared via the synproportionation of Cu(II) triflate with copper metal in acetonitrile (B52724). chemicalbook.com

Early research focused on leveraging CuOTf for constructing key organic scaffolds, such as the β-lactam ring. acs.org Over time, its application expanded into more complex catalytic cycles, including those involving radical intermediates for the synthesis of heterocyclic compounds like pyrrolidines. sigmaaldrich.com

A significant modern evolution in the application of copper triflates is in the field of radiochemistry, particularly for Positron Emission Tomography (PET). Copper-mediated radiofluorination (CMRF) has become a leading method for forming aromatic carbon-fluorine-18 (C-¹⁸F) bonds. nih.govresearchgate.net This is crucial for synthesizing PET radiotracers, which are used to study, diagnose, and monitor diseases. nih.gov The development of Cu(OTf)₂-based methods, which often involve the in-situ generation or catalytic turnover involving Cu(I) species, has significantly broadened the range of molecules that can be labeled with fluorine-18, especially electron-rich aromatic rings that were previously challenging to label. nih.govresearchgate.net This advancement has had a substantial impact on the development of novel imaging agents for preclinical and clinical research. nih.gov The ability to rapidly optimize these complex radiolabeling reactions using high-throughput microdroplet platforms represents the frontier of this research trajectory, streamlining the development of new PET tracers. nih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

copper(1+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYHGRUPNQLZHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

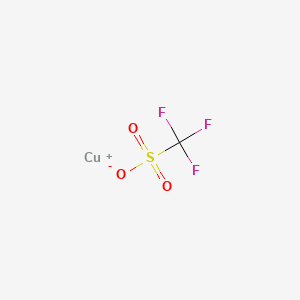

C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-44-3 | |

| Record name | Copper(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies

Established Synthetic Routes

Two conventional methods for producing Copper(I) trifluoromethanesulfonate (B1224126) were developed in the 1970s. chemrxiv.org These routes, while effective, present several drawbacks, including the use of sensitive and costly reagents, demanding reaction conditions, and complex purification processes. chemrxiv.org

One of the most common established routes involves the synproportionation of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and copper metal. chemrxiv.org This reaction is conducted in the presence of triflic acid (HOTf). chemrxiv.org Although this method can achieve high yields, it necessitates an excess of copper metal. chemrxiv.org The final product either requires vacuum distillation to remove residual triflic acid and acetonitrile (B52724) (MeCN), or it must be stored as a dilute solution in acetonitrile with the excess copper metal still present to prevent oxidation to Copper(II) species. chemrxiv.org

An alternative established method involves the reaction of copper(I) oxide with triflic anhydride. chemrxiv.org This reaction is typically performed by refluxing the reagents in benzene (B151609). chemrxiv.org The resulting product is a copper(I) trifluoromethanesulfonate-benzene complex, specifically (CF₃SO₃Cu)₂·C₆H₆. chemrxiv.orgsigmaaldrich.com

Advanced and Sustainable Synthesis Techniques

Recent advancements have focused on developing cleaner and more efficient methods for synthesizing Cu(I)OTf, with electrochemistry emerging as a promising alternative. chemrxiv.orgacs.org

Electrochemical synthesis offers a significant improvement over traditional methods by providing on-demand access to Cu(I)OTf in a clean manner. chemrxiv.orgacs.org This technique uses copper electrodes, triflic acid, and acetonitrile as the primary starting materials. chemrxiv.org A key advantage is that the only byproduct is hydrogen gas, which eliminates the need for extensive work-up and purification. chemrxiv.orgacs.org Furthermore, this method prevents the incorporation of water into the final product, which can be problematic in catalytic applications. chemrxiv.orgacs.org The synthesized copper(I) triflate is stabilized as the tetrakis(acetonitrile)copper(I) triflate complex, [Cu(MeCN)₄]OTf. chemrxiv.org

The batch electrochemical synthesis of [Cu(MeCN)₄]OTf has been developed to be a high-yielding protocol. chemrxiv.orgacs.org The process is conducted under an inert argon atmosphere to prevent the oxidation of the desired Copper(I) species to Copper(II). chemrxiv.org After the electrolysis is complete, the product can be isolated by recrystallization. chemrxiv.org

Table 1: Optimized Batch Electrochemical Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Materials | Triflic acid, Copper electrodes, Acetonitrile |

| Triflic Acid Concentration | 0.1 M in MeCN |

| Electrolysis Mode | Galvanostatic |

| Current | 50 mA |

| Charge Passed | 2.2 F mol⁻¹ |

| Atmosphere | Inert (Argon) |

| Isolated Yield | 96% (after recrystallization) |

Data sourced from ChemRxiv. chemrxiv.org

Building upon the batch protocol, a continuous flow system for the electrochemical synthesis of [Cu(MeCN)₄]OTf has also been developed. chemrxiv.orgacs.org This flow system enables a faster production rate compared to the batch method. chemrxiv.org The on-demand nature of this synthesis is particularly advantageous for the sensitive Cu(I) salt, allowing it to be produced and used immediately, minimizing degradation. chemrxiv.orgacs.org The system was optimized by adjusting the flow rate and electron equivalents to maximize Faradaic efficiency. chemrxiv.org

Table 2: Continuous Flow Synthesis Performance

| Parameter | Optimized Value |

|---|---|

| Triflic Acid Concentration | 0.02 M |

| Current | 5 mA |

| Residence Time | 9.5 minutes |

| Time to produce 0.05 mmol | 25 minutes |

Data sourced from ChemRxiv. chemrxiv.org

This continuous flow methodology allows for the direct dispensing of the synthesized catalyst into a reaction mixture, streamlining catalytic processes. chemrxiv.org

Green Chemistry Principles in Synthesis

The drive towards more environmentally benign chemical processes has influenced the synthesis of this compound. The electrochemical method stands out as a prime example of applying green chemistry principles. chemrxiv.org A major benefit of this approach is that the sole by-product is hydrogen gas, which eliminates the need for extensive work-up and purification steps. chemrxiv.org This contrasts with traditional methods that may generate halide impurities and involve difficult-to-remove by-products like silver salts. chemrxiv.org

Furthermore, the development of a this compound toluene (B28343) complex has been highlighted as a greener alternative product, particularly in the context of its catalytic applications. sigmaaldrich.com The use of toluene, a less hazardous solvent compared to benzene, contributes to the improved environmental profile of this variant.

Considerations for Stability and Purity

This compound is a compound that requires careful handling and storage due to its inherent instability under certain conditions. It is highly sensitive to both oxygen and moisture, readily oxidizing to the Copper(II) form if not maintained under an inert atmosphere. chemrxiv.org The benzene complex is also noted to be air-sensitive and should be handled in a dry box. chemicalbook.comchemicalbook.com

Commercially available this compound, often as a benzene complex, is typically available in purities of around 90%. chemrxiv.orgsigmaaldrich.comsigmaaldrich.com Common impurities can include water and halides, particularly in non-electrochemically synthesized batches. chemrxiv.org To mitigate oxidation, it can be stored as a dilute solution in acetonitrile in the presence of copper metal. chemrxiv.org

Purification often involves drying the compound in a vacuum oven. chemicalbook.comchemicalbook.com It is also important to note that the compound is hygroscopic and can form an irreversible hydrate. chemicalbook.com Thermal decomposition of this compound can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, sulfur oxides, copper oxides, and gaseous hydrogen fluoride (B91410). fishersci.com

| Consideration | Details | Reference |

| Stability | Highly sensitive to oxygen and moisture; readily oxidizes to Cu(II) form. Benzene complex is air-sensitive. | chemrxiv.orgchemicalbook.comchemicalbook.com |

| Purity | Commercial grades often around 90% purity. Potential impurities include water and halides. | chemrxiv.orgsigmaaldrich.comsigmaaldrich.com |

| Storage | Must be stored under inert conditions. Can be stored as a dilute acetonitrile solution with copper metal to prevent oxidation. | chemrxiv.org |

| Handling | Air-sensitive forms should be handled in a dry box. | chemicalbook.comchemicalbook.com |

| Decomposition | Thermal decomposition releases hazardous gases. | fishersci.com |

| Hygroscopicity | Hygroscopic; can form an irreversible hydrate. | chemicalbook.com |

Coordination Chemistry and Ligand Design Principles

Structurally Characterized Coordination Complexes

The coordination chemistry of copper(I) triflate is dominated by complexes where the copper center is stabilized by various donor ligands. The structural characterization of these complexes, primarily through single-crystal X-ray diffraction, provides fundamental insights into their bonding, geometry, and potential reactivity.

Halide-Free Copper(I) Complexes

A significant class of copper(I) triflate derivatives are its halide-free coordination complexes. In these structures, the copper(I) ion is coordinated by various neutral or anionic ligands, with the triflate anion either acting as a distant, non-coordinating counter-ion or being weakly associated with the copper center. The absence of strongly coordinating halide anions is crucial, as it prevents the formation of stable copper-halide clusters and allows for the coordination of weaker ligands. uu.nl The weak coordinating ability of the triflate anion is a key feature that underpins the utility of CuOTf in catalysis and synthesis, as it does not interfere with the coordination of substrate molecules to the copper center. uu.nl This allows for the isolation and characterization of complexes with ligands that might otherwise be displaced by halides.

Ligand-Stabilized Copper(I) Triflate Adducts

The vast majority of structurally characterized CuOTf complexes are adducts stabilized by the coordination of one or more ligand molecules. These ligands play a crucial role in stabilizing the Cu(I) oxidation state and defining the geometry of the resulting complex. The nature of the donor atom in the ligand—be it nitrogen, phosphorus, or even the π-system of an aromatic ring—dictates the electronic and steric properties of the copper center.

Acetonitrile (B52724) is a common ligand for stabilizing copper(I). The most well-known example is tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (B1224126), [Cu(CH₃CN)₄]OTf. chemimpex.com In this complex, the copper(I) ion is coordinated by four acetonitrile molecules in a distorted tetrahedral geometry. wikipedia.org The acetonitrile ligands are labile and can be easily displaced, making this complex an excellent starting material for the synthesis of other copper(I) compounds. The triflate anion is weakly coordinating, which helps to stabilize the cationic [Cu(CH₃CN)₄]⁺ species. The synthesis often involves the reaction of copper(I) oxide with triflic acid in acetonitrile. An efficient, one-pot "green" synthesis using water as a solvent has also been developed for related tetrakis(acetonitrile)copper(I) salts. rsc.org

Table 1: Properties of Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate

| Property | Value |

|---|---|

| CAS Number | 58452-28-1 |

| Molecular Formula | C₉H₁₂CuF₃N₄O₃S |

| Molecular Weight | 376.82 g/mol |

| Appearance | White to light yellow crystal |

| Melting Point | 124 °C |

| Coordination Geometry | Distorted Tetrahedral |

Data sourced from references chemimpex.com.

Copper(I) triflate forms well-defined complexes with aromatic hydrocarbons like benzene (B151609) and toluene (B28343). rsc.org These complexes are noteworthy because the aromatic ring itself acts as a ligand, donating electron density from its π-system to the copper(I) center.

The benzene complex, (CuOTf)₂·C₆H₆, has been structurally characterized. uu.nlrsc.org It is a dimeric species where two copper(I) triflate units are bridged by a single benzene molecule. scbt.comsigmaaldrich.com This complex readily undergoes ligand exchange with other alkyl benzenes. rsc.org

Similarly, a toluene complex with the formula (CuOTf)₂·C₇H₈ is also well-documented. sigmaaldrich.comsigmaaldrich.com It is typically a grey-green to brown powder. americanelements.com These aromatic adducts are valuable reagents in organic synthesis, often used as catalysts. chemimpex.comthermofisher.com

Table 2: Structurally Characterized Aromatic Ligand Complexes of CuOTf

| Compound Name | Formula | CAS Number | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| This compound benzene complex | (CF₃SO₃Cu)₂·C₆H₆ | 42152-46-5 | White to light yellow/grey-green powder/crystal | 160 (dec.) |

| This compound toluene complex | (CF₃SO₃Cu)₂·C₇H₅CH₃ | 48209-28-5 | Grey to grey-purple to grey-green to light brown solid | 180 |

Data sourced from references sigmaaldrich.comamericanelements.comchemimpex.comereztech.comthermofisher.comsigmaaldrich.com.

Nitrogen-containing ligands form a vast and diverse family of copper(I) triflate complexes. Bipyridines are classic chelating ligands that stabilize copper(I) in various coordination geometries. The complex bis(2,2'-bipyridine-κN,N')this compound, [Cu(bpy)₂]OTf, features a Cu(I) ion chelated by two bipyridine ligands, resulting in a distorted tetrahedral coordination environment. researchgate.net The structure is further stabilized by weak hydrogen bonding between the complex cation and the triflate anion. researchgate.net The average Cu-N bond length in this complex is 2.024 Å. researchgate.net

Beyond simple heterocycles, more complex nitrogen-donor ligands have been employed. Biomimetic pseudopeptides designed to mimic methionine-rich domains in proteins have been used to study copper coordination. nih.gov A tripodal pseudopeptide with three methionine residues was shown to provide a highly favorable CuS₃ environment for stabilizing the Cu(I) state, demonstrating the importance of such motifs in biological copper homeostasis. nih.gov

Table 3: Examples of Nitrogen-Donor Ligand Complexes with Copper(I)

| Ligand Type | Example Complex | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| Bipyridine | [Cu(bpy)₂]OTf | Distorted Tetrahedral | Cu(I) chelated by two bipyridine ligands. researchgate.net |

| Pseudopeptide | Cu(I)TMet | Trigonal | Cu(I) coordinated by three methionine sulfur atoms. nih.gov |

Data sourced from references researchgate.netnih.gov.

Phosphorus-donor ligands, particularly phosphines, are exceptionally effective at stabilizing the soft Cu(I) ion. This has led to the synthesis and characterization of a multitude of copper(I)-phosphine complexes. These complexes exhibit a range of coordination numbers and geometries, including three-coordinate trigonal planar and four-coordinate tetrahedral structures. rsc.orgrsc.org

For instance, heteroleptic complexes containing both diimine (e.g., bipyridine) and diphosphine ligands have been synthesized and structurally characterized by single-crystal X-ray diffraction. rsc.org Other examples include complexes with monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or Johnphos, which can form three-coordinate, emissive complexes with 1,10-phenanthroline. rsc.org The coordination of naphthoquinones to a Cu(I) center bearing two triphenylphosphine ligands results in a distorted tetrahedral geometry. mdpi.com The specific phosphine ligand plays a crucial role in determining the photophysical and catalytic properties of the resulting complex. rsc.orggrafiati.com

Table 4: Examples of Phosphorus-Donor Ligand Complexes with Copper(I)

| Ligand Type | Example Complex Structure | Coordination Geometry |

|---|---|---|

| Monodentate Phosphine | [Cu(phen)(Johnphos)]⁺ | Trigonal Planar |

| Bidentate Phosphine | [Cu(diimine)(diphosphine)]⁺ | Tetrahedral |

| Triphenylphosphine | [Cu(NQ1)(PPh₃)₂] | Distorted Tetrahedral |

Supramolecular Assembly and Polynuclear Species

The formation of supramolecular assemblies and polynuclear species is a hallmark of this compound (CuOTf) chemistry. The trifluoromethanesulfonate (triflate, OTf⁻) anion's low coordinating ability is pivotal, as it readily dissociates or adopts a weak binding mode, leaving coordination sites on the copper(I) center available for organic ligands. This facilitates the self-assembly of intricate, higher-order structures.

These assemblies are often directed by the coordination preferences of the copper(I) ion, which typically favors tetrahedral or trigonal planar geometries, and the structural information encoded within the organic ligands. The process can lead to the formation of discrete polynuclear clusters, coordination polymers, and metal-organic frameworks.

Influence of Ligand Environment on Reactivity and Selectivity

The ligand environment surrounding the copper(I) center is a critical determinant of the catalyst's reactivity and selectivity. By systematically modifying the steric and electronic properties of the ligands, it is possible to fine-tune the behavior of the copper catalyst for specific chemical transformations.

The denticity and flexibility of the coordinating ligands have a profound impact. For example, in the copper-mediated oxygen reduction reaction (ORR), the reorganization energy required for the conversion between the tetrahedral Cu(I) and non-tetrahedral Cu(II) oxidation states is a key barrier. acs.org Ligands that are flexible enough to accommodate the preferred coordination geometries of both oxidation states can significantly lower this barrier and enhance catalytic rates. acs.org Tetradentate ligands are often beneficial for catalyst stability and product selectivity in such reactions. acs.org

Ligand design can also be used to control the regioselectivity of a reaction. In the copper-catalyzed nucleophilic trifluoromethylation of propargyl electrophiles, the choice of bipyridyl-derived ligands was shown to control the reaction outcome, leading selectively to the formation of (trifluoromethyl)allenes. nih.gov This represented a key advance, demonstrating that a ligand could differentiate a regiochemical outcome in a Cu-CF₃-mediated reaction. nih.gov

Furthermore, the ligand framework can enable novel reactivity pathways, sometimes triggered by external stimuli like light. In one study, a photoinduced reactivity switch was achieved for O₂-activating copper(I) complexes based on the tris(2-pyridyl-methyl)amine (TPA) ligand. nih.gov By incorporating an internal aryl ether substrate into the ligand, irradiation with light prompted a selective conversion of the ether to a phenolate (B1203915) moiety, a transformation that did not occur in the dark. nih.gov This highlights the sophisticated level of control that can be exerted through thoughtful ligand design.

Table 1: Influence of Ligand on Copper-Catalyzed Oxygen Reduction Reaction (ORR)

| Ligand | Denticity | Flexibility | Observed Cu(II) Geometry | Impact on ORR |

| tmpa (tris(2-pyridylmethyl)amine) | Tetradentate | High | Trigonal Bipyramidal | High catalytic rate due to facile Cu(I)/Cu(II) conversion acs.org |

| terpy (2,2':6',2''-terpyridine) | Tridentate | Rigid | Octahedral | Lower activity due to rigidity preventing ideal Cu(I) geometry acs.org |

| bmpa (bis(2-pyridylmethyl)amine) | Tridentate | Moderate | Square Pyramidal/Planar | Intermediate activity acs.org |

Rational Design of Chiral Ligands for Asymmetric Catalysis

A major application of this compound is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially over the other. This is achieved by employing chiral ligands that coordinate to the copper center, creating a chiral catalytic environment. The design of these ligands is a sophisticated field of chemical research. nih.gov

Historically, many successful chiral ligands possessed C₂ symmetry, a feature believed to reduce the number of possible transition states and simplify the stereochemical outcome. nih.govresearchgate.net However, more recent research has demonstrated the exceptional effectiveness of non-symmetrical ligands, such as P,N-ligands (e.g., PHOX ligands), which combine a phosphine and an oxazoline (B21484) moiety. nih.govresearchgate.net These modular ligands allow for independent tuning of both steric and electronic properties, providing a powerful tool for optimizing enantioselectivity. nih.gov

The fundamental principle of asymmetric catalysis is that the chiral ligand modifies the reactivity and selectivity of the metal center. nih.gov It creates a constrained reaction space around the copper atom, where the transition state leading to one enantiomeric product is energetically favored over the transition state leading to the other, often due to steric repulsion. researchgate.net

The development of new chiral ligands often involves a semi-rational approach, combining mechanistic understanding with systematic screening and chemical intuition. nih.gov For copper-catalyzed reactions, such as allylic oxidations and cyclopropanations, a wide variety of chiral ligands have been developed and successfully applied. sigmaaldrich.comresearchgate.net The triflate salt, CuOTf, is a common precursor for generating the active chiral catalyst in situ.

Table 2: Examples of Chiral Ligands in Copper-Catalyzed Asymmetric Reactions

| Reaction | Ligand Type | Example Ligand | Catalyst Precursor | Enantiomeric Excess (ee) |

| Allylic Alkylation | P,N-Ligand | (S)-tBu-PHOX | (CuOTf)₂·C₆H₅CH₃ | Up to 99% nih.gov |

| Cyclopropanation | Bis(oxazoline) | Box | CuOTf | >90% researchgate.net |

| Allylic Oxidation | Bis(oxazoline) | Ph-Box | (CuOTf)₂·C₆H₆ | Up to 84% sigmaaldrich.com |

Applications in Materials Science and Emerging Technologies

Development of Conductive Polymers and Nanomaterials

Copper(I) trifluoromethanesulfonate (B1224126) serves as a key reagent in the synthesis of advanced materials, including conductive polymers and nanocomposites, which are fundamental to innovations in electronics and energy storage. The incorporation of copper particles into polymer matrices can enhance electrical conductivity and mechanical properties like tensile strength. google.com A significant challenge in using copper as a conductive filler is its propensity to form a non-conductive oxide layer on its surface. google.com However, specialized treatment and preparation of copper flakes, sometimes involving catalysts like CuOTf, can create a stable conductive framework within a polymer matrix. google.com

In the realm of nanotechnology, CuOTf is utilized as a catalyst for creating complex nanomaterials. For instance, it is employed in solution-based approaches to fabricate nanocomposites containing noble metals and semiconductors. This catalytic role is crucial for developing materials with tailored electronic and optical properties for use in advanced technological applications. researchgate.net

Table 1: Research Findings on Conductive Polymer and Nanomaterial Development

| Application Area | Material Synthesized | Role of Copper Compound | Research Finding |

| Conductive Polymers | Epoxy-Cu Composites | Conductive Filler | Addition of Cu particles restricts polymer chain movement and improves electrical conductivity. google.com |

| Nanocomposites | Advanced Nanocomposites | Catalyst | Copper(I) trifluoromethanesulfonate is used in the development of nanocomposites for electronics and energy storage. researchgate.net |

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are highly porous materials with vast potential in gas storage, separation, and catalysis. acs.org The synthesis of MOFs with specific properties often relies on the careful selection of metal nodes and organic linkers. This compound has proven to be a valuable precursor for creating novel copper-based MOFs, particularly those where the Cu(I) oxidation state is crucial for catalytic activity.

A notable example is the synthesis of Cu-TEPT, a Cu-C MOF, which is produced through the reaction of tetrakis(acetonitrile)this compound with the organic linker 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) (TEPT). acs.org This material has demonstrated exceptional activity for the electrochemical reduction of CO2, achieving high efficiency in converting it to methane (B114726). acs.org This highlights the critical role of CuOTf in providing the necessary Cu(I) centers that are fundamental to the MOF's catalytic function. Furthermore, general methods for producing copper MOF composites involve reacting a copper salt with an organic ligand, where a subsequent reduction step can create the vital Cu(I) sites within the framework. researchgate.net

Table 2: Research Findings on MOF Synthesis

| MOF Name | Precursor | Organic Linker | Key Finding |

| Cu-TEPT | Tetrakis(acetonitrile)this compound | 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (TEPT) | Exhibits high Faradaic efficiency (83.6%) for methane production from CO2 reduction. acs.org |

| General Cu-MOF | Copper Salt (e.g., CuOTf) | Various Organic Ligands | Cu(I) sites, often generated from Cu(II) via in-situ reduction, are crucial for catalytic applications like "click" chemistry. researchgate.net |

Radiopharmaceutical Production

This compound complexes are emerging as vital reagents in the production of radiopharmaceuticals for Positron Emission Tomography (PET), a powerful medical imaging technique. google.com PET requires molecules labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F) and Copper-64 (⁶⁴Cu). koreascience.kriaea.org The development of efficient and mild radiolabeling methods is crucial for creating novel PET tracers.

Copper-mediated radiofluorination (CMRF) using ¹⁸F has become a method of choice for synthesizing aromatic C-¹⁸F bonds, expanding the range of molecules that can be developed as imaging agents. researchgate.net Specifically, this compound complexes, such as the toluene (B28343) complex ((CuOTf)₂·C₆H₆) and the bis(trimethylacetonitrile) complex, have been successfully used to catalyze the radiofluorination of aryl iodides with Ag¹⁸F. google.com This methodology has been applied to prepare tracers like 4-[¹⁸F]biphenyl and 3-[¹⁸F]tyrosine. google.com Similarly, copper triflate complexes are instrumental in the synthesis of ¹⁸F-labeled tracers for Boron Neutron Capture Therapy (BNCT). koreascience.kr

Beyond fluorination, these catalysts are also used for radioiodination. The this compound benzene (B151609) complex has been shown to effectively catalyze the iodination of peptides with Iodine-131, yielding radiochemical yields of around 30-32%. nih.gov In the context of copper-based radiopharmaceuticals, ligands are often first synthesized and then labeled with isotopes like ⁶⁴Cu; the synthesis of these ligands and their copper complexes can involve copper triflate salts. illinois.edu

Table 3: Research Findings in Radiopharmaceutical Production

| Application | Catalyst/Reagent | Isotope | Substrate Example | Finding |

| Radiofluorination (PET) | This compound toluene complex | ¹⁸F | 4-iodobiphenyl (B74954) | Catalyzed the synthesis of 4-[¹⁸F]biphenyl from 4-iodobiphenyl using Ag¹⁸F. google.com |

| Radiofluorination (PET) | This compound bis(trimethylacetonitrile) complex | ¹⁸F | 3-iodotyrosine | Used to prepare 3-[¹⁸F]tyrosine for potential PET imaging applications. google.com |

| Radioiodination | This compound benzene complex | ¹³¹I | α-neoendorphin precursor | Achieved a 32.4% radiochemical yield for the synthesis of an ¹³¹I-labeled peptide. nih.gov |

| PET Tracer Development | Copper triflate | ⁶⁴Cu | Pyridinophane Ligands | Ligands were complexed with copper triflate and subsequently shown to be efficiently radiolabeled with ⁶⁴Cu. illinois.edu |

Catalysis in Solar Energy and Water Treatment Technologies

This compound is a potent catalyst in reactions relevant to sustainable energy and environmental remediation. Its ability to facilitate transformations under mild conditions, often driven by light, makes it a valuable tool in green chemistry.

In the context of solar energy, CuOTf is used in photocatalytic reactions that can harness sunlight to drive chemical transformations. researchgate.netresearchgate.net One such application is in the photocatalytic cleavage of C-C bonds in lignin (B12514952) model compounds, a process relevant to the conversion of biomass into valuable chemicals and fuels. acs.org These reactions demonstrate the potential of CuOTf to contribute to a circular economy by upgrading renewable resources using solar energy. acs.org

In water treatment and related oxidative processes, copper catalysts play a significant role. Copper(I) triflate has demonstrated excellent catalytic efficiency in the aerobic oxidation of alcohols. rsc.org Such oxidative processes are fundamental to breaking down organic pollutants. For instance, Cu(OTf)₂ has been used to catalyze the oxidative coupling of aldehydes and sulfinate salts, a reaction that proceeds in a water and ethanol (B145695) solvent mixture. rsc.org While this example uses Cu(II), the catalytic cycle often involves Cu(I)/Cu(II) redox pairs. Furthermore, copper triflate has been immobilized on wool to create a reusable catalyst for the Henry reaction, showcasing its utility in developing sustainable catalytic systems for water-based chemical synthesis. bath.ac.uk

Table 4: Research Findings in Solar Energy and Water Treatment Catalysis

| Technology Area | Catalytic Process | Role of this compound | Key Finding |

| Solar Energy/Biomass | Photocatalytic C-C bond cleavage | Catalyst | Assisted in the fragmentation of lignin model compounds, relevant for biofuel production. acs.org |

| Solar Energy | Photocatalytic [2+2] photocycloaddition | Catalyst | Used in UV-driven reactions to produce complex cyclobutane (B1203170) derivatives. researchgate.net |

| Water Treatment/Oxidation | Aerobic oxidation of alcohols | Catalyst | Showed excellent catalytic efficiency for the oxidation of primary alcohols in the presence of air. rsc.org |

| Water Treatment/Oxidation | Oxidative coupling of aldehydes | Co-catalyst system component | Used in a Cu(II) system (which cycles through Cu(I)) to form α-sulfonyl aldehydes in a water/ethanol mixture. rsc.org |

Conclusion and Future Research Directions

Current Challenges and Limitations

Despite its advantages, the practical application of Copper(I) trifluoromethanesulfonate (B1224126) faces several hurdles that are the focus of current research. A primary challenge is the inherent instability of many copper-based catalysts, which can lead to deactivation during reactions. rsc.org Specifically, Cu(I) triflate is sensitive and requires careful handling, which can complicate its use in large-scale industrial settings. chemrxiv.org

A significant limitation in certain copper-catalyzed reactions, such as the trifluoromethylation of arylboronic acids, is the occurrence of side reactions like protodeborylation, which reduces the efficiency of the desired transformation. nih.gov Furthermore, achieving high regioselectivity can be a challenge in some copper-catalyzed arylations, limiting the synthetic utility of unsymmetrical starting materials. mdpi.com The catalytic performance of CuOTf is also highly dependent on a multitude of factors including the solvent system, the type of base and ligands used, and the reaction temperature, necessitating extensive optimization for each specific application. nih.gov

The synthesis of metal triflates itself can be problematic, often relying on reagents like silver triflate (AgOTf) which can introduce impurities and are costly to remove completely. chemrxiv.org An on-demand synthesis approach could mitigate some of these issues. Moreover, the precise role of copper triflate in many reactions is often ambiguous, with the catalyst potentially acting as a Lewis acid, a metal catalyst, or both synergistically. beilstein-journals.org This ambiguity makes the rational design of improved catalytic systems more difficult, as the exact mechanism is not always clear. beilstein-journals.org

| Challenge/Limitation | Description | Impact on Application | Relevant Research Areas |

| Catalyst Instability | General instability of copper-based catalysts and specific sensitivity of Cu(I) triflate. rsc.orgchemrxiv.org | Complicates handling, storage, and scalability for industrial use. | Development of stabilizing ligands, catalyst immobilization, and controlled synthesis methods. |

| Side Reactions | Occurrence of undesired reactions, such as protodeborylation in trifluoromethylation. nih.gov | Reduces yield and purity of the desired product, increasing purification costs. | Ligand design, reaction condition optimization, and use of alternative substrates. |

| Poor Regioselectivity | Difficulty in controlling the position of functionalization on unsymmetrical substrates. mdpi.com | Limits the scope of substrates and the complexity of molecules that can be synthesized efficiently. | Development of highly selective catalysts through ligand modification and mechanistic studies. |

| Need for Extensive Optimization | High sensitivity of reaction outcomes to various parameters (solvent, base, temperature). nih.gov | Increases development time and cost for new synthetic procedures. | High-throughput screening methods and mechanistic investigations to predict optimal conditions. |

| Synthesis and Purity | Challenges in preparing pure metal triflates, often involving expensive and impurity-introducing reagents. chemrxiv.org | Affects catalyst cost, performance, and reproducibility. | Electrochemical synthesis, development of silver-free synthesis routes. |

| Mechanistic Ambiguity | Unclear role of the catalyst (Lewis acid vs. metal catalyst) in many reactions. beilstein-journals.org | Hinders the rational design of more efficient and selective catalysts. | In-depth mechanistic studies using spectroscopic and computational methods. |

Prospects for Catalyst Innovation and Process Optimization

Future research is actively directed towards overcoming the current limitations of Copper(I) trifluoromethanesulfonate through catalyst innovation and process optimization. A key area of focus is the enhancement of catalyst stability and activity. Strategies being explored include the development of novel ligands that can stabilize the copper center and modulate its reactivity, leading to improved performance and selectivity in reactions such as trifluoromethylation and asymmetric synthesis. nih.govscilit.comacs.org The immobilization of CuOTf on solid supports like silica (B1680970) is another promising approach to increase stability and facilitate catalyst recovery and reuse. beilstein-journals.org

A significant innovation in addressing the synthesis and stability challenges is the development of on-demand electrochemical methods for preparing this compound. chemrxiv.org This technique avoids the use of silver salts and produces the catalyst in solution for immediate use, which can improve purity and convenience. chemrxiv.org

Process optimization is also a critical frontier. The use of microdroplet platforms for high-throughput screening of reaction conditions has been shown to accelerate the optimization of copper-mediated radiosynthesis, a strategy that could be broadly applied to other CuOTf-catalyzed reactions. nih.gov Such technologies allow for the rapid evaluation of numerous parameters, leading to more efficient and robust synthetic protocols. Further research into the reaction mechanisms will also enable more targeted process optimization. beilstein-journals.org

| Innovation Area | Description | Potential Benefits |

| Ligand Development | Design and synthesis of new ligands to modify the electronic and steric properties of the copper catalyst. nih.govscilit.comacs.org | Increased stability, higher activity, improved enantioselectivity, and better control over reaction pathways. |

| Catalyst Immobilization | Anchoring the copper triflate catalyst onto solid supports (e.g., silica). beilstein-journals.org | Enhanced catalyst stability, easier separation from the reaction mixture, and potential for catalyst recycling. |

| Electrochemical Synthesis | On-demand generation of this compound from a copper anode in the presence of triflic acid. chemrxiv.org | Avoids impurities from traditional synthesis, allows for precise control over catalyst concentration, and improves safety and convenience. |

| High-Throughput Optimization | Utilization of microfluidic and microdroplet platforms to rapidly screen a wide range of reaction parameters. nih.gov | Accelerated discovery of optimal reaction conditions, reduced development time and cost, and more efficient use of materials. |

Broader Impact on Sustainable Chemistry and Industrial Applications

The advancement of this compound catalysis is poised to make a substantial impact on sustainable chemistry and industrial processes. Copper is an earth-abundant and less toxic metal compared to precious metals like palladium and rhodium, making copper-based catalysts an economically and environmentally attractive alternative. beilstein-journals.orgnih.gov Products like the this compound toluene (B28343) complex are already being marketed as "Greener Alternative Products" due to their enhanced catalytic efficiency, which aligns with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.com

Copper-catalyzed reactions, particularly multicomponent reactions, are being developed to improve atom and step economy, reducing waste and energy consumption in the synthesis of complex molecules. beilstein-journals.orgresearchgate.net The application of copper catalysts in the conversion of biomass-derived feedstocks into valuable chemicals is another area with significant potential for advancing a sustainable chemical industry. rsc.org

In terms of industrial applications, CuOTf has already demonstrated its utility in the synthesis of biologically active compounds, including the formation of β-lactam rings, which are core structures in many antibiotics. acs.org Its role in trifluoromethylation reactions is also critical, as the trifluoromethyl group is a key substituent in many pharmaceuticals and agrochemicals. nih.gov As catalyst stability and efficiency are improved, the large-scale application of this compound in the pharmaceutical, agrochemical, and materials science industries is expected to grow, provided that the challenges of scaling up these catalytic processes can be effectively addressed. rsc.org

Q & A

Q. What are the recommended protocols for synthesizing and handling Copper(I) trifluoromethanesulfonate complexes to ensure stability?

this compound is often stabilized as a benzene or toluene complex (e.g., [Cu(OTf)]·C₆H₆) to prevent oxidation. Synthesis typically involves reacting copper(I) precursors with trifluoromethanesulfonic acid under inert conditions (argon/nitrogen). Key handling precautions include:

- Storage : In airtight containers under inert gas, protected from moisture and light .

- Handling : Use gloves, protective eyewear, and respiratory masks to avoid inhalation of dust. Avoid contact with strong oxidizers, which may trigger decomposition .

- Stability testing : Monitor via FT-IR for ligand dissociation and X-ray diffraction for structural integrity .

Q. How does this compound act as a catalyst in cross-coupling reactions?

The trifluoromethanesulfonate (OTf⁻) anion is weakly coordinating, enabling the Cu(I) center to activate substrates like alkynes or aryl halides. For example, in asymmetric conjugate additions, the catalyst facilitates oxidative addition of organozinc reagents to enones. Reaction optimization requires:

Q. What safety precautions are critical when working with this compound?

Despite limited toxicity data (e.g., no acute toxicity values in SDS), assume hazards based on copper salts and triflic acid byproducts:

- Exposure mitigation : Use fume hoods for reactions generating sulfur oxides or hydrogen fluoride .

- Waste disposal : Segregate waste for professional treatment to avoid environmental release of copper residues .

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies may arise from variations in:

- Ligand-to-metal ratios : Titrate ligand amounts to optimize coordination geometry (e.g., via UV-Vis spectroscopy) .

- Moisture content : Use Karl Fischer titration to ensure solvent dryness; trace water deactivates Cu(I) via oxidation .

- Substrate purity : Analyze starting materials via HPLC to rule out inhibitory impurities .

- Reaction scaling : Differences in heat/mass transfer in batch vs. flow systems may alter yields .

Q. What experimental strategies are effective for characterizing this compound’s stability under reaction conditions?

Advanced methodologies include:

Q. How can this compound be utilized in synthesizing heterometallic complexes for materials science?

The OTf⁻ ligand’s lability allows co-complexation with other metals (e.g., Zn, Fe). Example approaches:

- Stepwise ligand substitution : React [Cu(OTf)] with metal acetylacetonates (e.g., Fe(acac)₃) to form heterodimetallic species .

- Electrochemical deposition : Use Cu(I)-OTf as a precursor for copper selenide nanoparticles via solvothermal reduction .

- Single-crystal XRD : Confirm heterometallic structure and bonding motifs .

Methodological Challenges and Solutions

Q. What are the limitations of current toxicity data for this compound, and how can researchers address them?

Most SDS entries report "no data available" for acute toxicity, ecotoxicity, and carcinogenicity . Mitigation strategies:

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

DFT calculations can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.